7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methanesulfonyl-4-azaspiro[2Classified as a spiroalkaloid, it contains spiro atoms and has been shown to possess various properties that make it a promising candidate for use in research and industry.
Vorbereitungsmethoden
The synthesis of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves the reaction of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methanesulfonyl chloride. The product is then treated with hydrogen chloride to obtain the final product. The characterization of the compound is done using various techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride has potential applications in various scientific experiments. It can be used as a precursor in organic synthesis and as a reagent in medicinal chemistry. It has also shown potential as a therapeutic agent in the treatment of various diseases. Additionally, it has been found to have potent anticonvulsant activity, anti-inflammatory properties, and anticancer activity against various cancer cell lines.
Wirkmechanismus
The mechanism of action of 7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved in its effects are still under investigation, but it is believed to exert its effects through modulation of specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include other spiroalkaloids that contain spiro atoms, but this compound stands out due to its high thermal stability and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H16ClNO2S |
---|---|
Molekulargewicht |
225.74 g/mol |
IUPAC-Name |
7-methylsulfonyl-4-azaspiro[2.5]octane;hydrochloride |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-12(10,11)7-2-5-9-8(6-7)3-4-8;/h7,9H,2-6H2,1H3;1H |
InChI-Schlüssel |
SATUAYUWEZFAJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1CCNC2(C1)CC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.